molecular formula C19H20F3N5O3 B2572052 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1704576-44-2

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2572052
CAS No.: 1704576-44-2
M. Wt: 423.396
InChI Key: PTWNGIVQYGSUTP-UHFFFAOYSA-N
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Description

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetically designed small molecule intended for research applications. Its structure incorporates both an azetidine and a piperazine ring, a motif found in compounds with various bioactive properties, making it a candidate for investigation in medicinal chemistry and drug discovery programs. The presence of the 5-(trifluoromethyl)pyridin-2-yl group, a common pharmacophore in many pharmaceutical agents, suggests potential for high target binding affinity and metabolic stability. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, identity, and other quality control measures.

Properties

IUPAC Name

[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-12-8-15(24-30-12)18(29)27-10-13(11-27)17(28)26-6-4-25(5-7-26)16-3-2-14(9-23-16)19(20,21)22/h2-3,8-9,13H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWNGIVQYGSUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the oxazole and azetidine intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Trifluoromethylpyridinyl Substituents

(a) 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23)
  • Structure : Simplest analog, lacking the azetidine-oxazole-carbonyl group.
  • Properties : Lower molecular weight (MW: ~279.2 g/mol) and higher solubility compared to the target compound. Demonstrated utility as a precursor in dual-target ligands for opioid and dopamine receptors .
  • Key Difference : Absence of the acylated azetidine moiety reduces steric bulk but limits conformational restriction .
(b) 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
  • Structure : Piperazine linked to a chlorotrifluoromethylpyridine and a benzoxazine carboxamide.
  • Properties: Higher MW (~455.8 g/mol) due to the benzoxazine group.
  • Key Difference : Replacement of the azetidine-oxazole unit with a benzoxazine-carboxamide alters solubility and binding kinetics .

Piperazine Derivatives with Heterocyclic Acyl Groups

(a) 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
  • Structure : Piperazine substituted with a 4-methylphenyl-oxadiazole methyl group.
  • Properties : Oxadiazole provides metabolic resistance and π-π stacking interactions. MW: ~258.3 g/mol .
  • Key Difference : The oxadiazole replaces the oxazole-azetidine system, reducing strain but maintaining aromaticity .
(b) 1-(3,4-Methylenedioxybenzyl)-4-(5-hydroxy-2-pyrimidyl)piperazine
  • Structure : Piperazine with a methylenedioxybenzyl group and a hydroxypyrimidine.
  • Properties : Hydroxypyrimidine enhances polarity, improving aqueous solubility. MW: ~367.4 g/mol .
  • Key Difference : The absence of trifluoromethylpyridine limits lipophilicity, affecting blood-brain barrier penetration .

Dual-Target Ligands with Piperazine Cores

(a) Compound 102 (D3R/MOR ligand)
  • Structure : Piperazine linked to a trifluoromethylpyridine and a diethyltetrahydropyran group.
  • Properties : Demonstrated balanced affinity for dopamine D3 and μ-opioid receptors (Ki < 10 nM). MW: ~529.5 g/mol .
  • Key Difference : The tetrahydropyran-ether chain replaces the azetidine-oxazole unit, offering distinct spatial orientation for dual-receptor engagement .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Pharmacological Notes
Target Compound C21H20F3N5O3* ~471.4 Azetidine-oxazole-carbonyl, 5-CF3-pyridin-2-yl Potential CNS activity (inferred)
1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine (A23) C9H9F3N4 279.2 5-CF3-pyridin-2-yl Precursor for dual-target ligands
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide C19H17ClF3N5O3 455.8 Chloro-CF3-pyridine, benzoxazine-carboxamide Enhanced selectivity
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine C14H18N4O 258.3 4-Methylphenyl-oxadiazole Metabolic stability
Compound 102 (D3R/MOR ligand) C27H33F3N4O2 529.5 CF3-pyridine, diethyltetrahydropyran Dual-target analgesic activity

*Estimated based on structural components.

Research Findings and Implications

  • Synthetic Strategies : The target compound likely employs coupling reactions similar to A23 and Compound 102, using 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine as a precursor .
  • Pharmacokinetics : The azetidine-oxazole unit may reduce metabolic clearance compared to simpler piperazine derivatives, as strained rings often resist enzymatic degradation .
  • Target Engagement : The trifluoromethylpyridine group is critical for hydrophobic interactions in receptor binding, while the azetidine’s conformation may fine-tune selectivity .

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